Tricyclo[3.2.1.0,2,4]octan-6-amine
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Overview
Description
Tricyclo[3.2.1.0,2,4]octan-6-amine is a unique organic compound characterized by its tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.1.0,2,4]octan-6-amine typically involves the cyclization of specific precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require specific catalysts and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.1.0,2,4]octan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tricyclo[3.2.1.0,2,4]octan-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[3.2.1.0,2,4]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the tricyclic framework.
Tricyclo[3.2.1.0,2,7]octane: Another tricyclic compound with a different ring fusion pattern.
Uniqueness
Tricyclo[3.2.1.0,2,4]octan-6-amine is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-6-amine |
InChI |
InChI=1S/C8H13N/c9-8-2-4-1-7(8)6-3-5(4)6/h4-8H,1-3,9H2 |
InChI Key |
VCSMEGCTNQNUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C3)N |
Origin of Product |
United States |
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